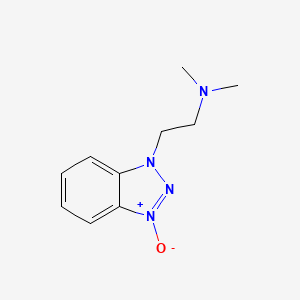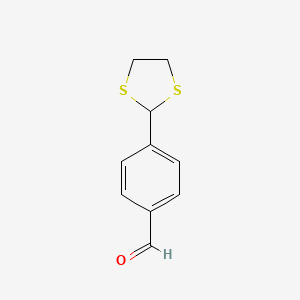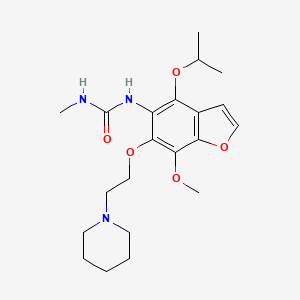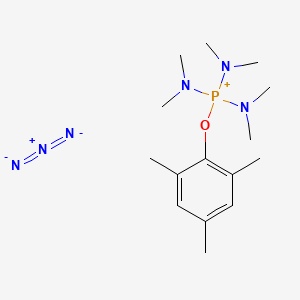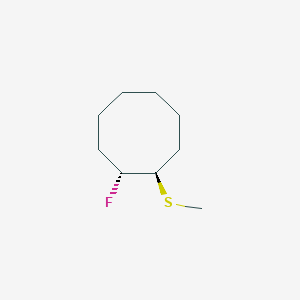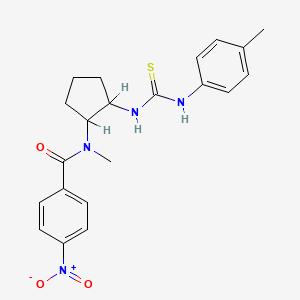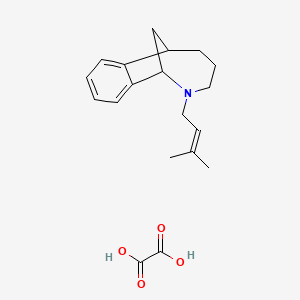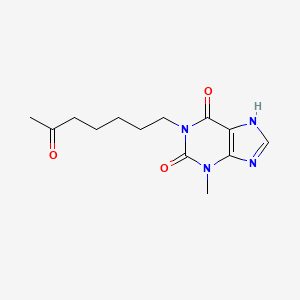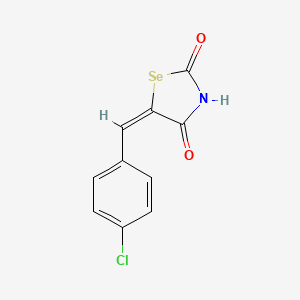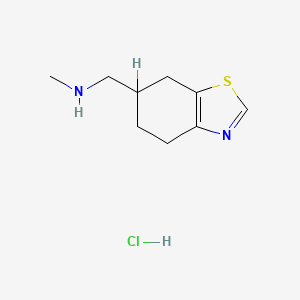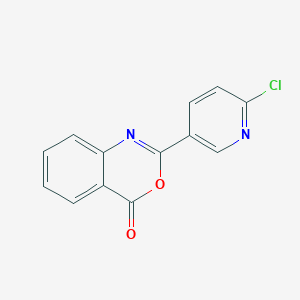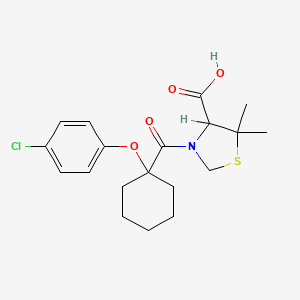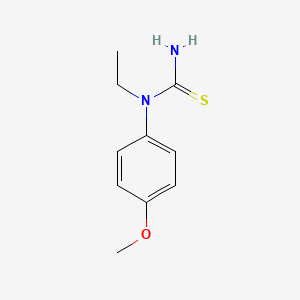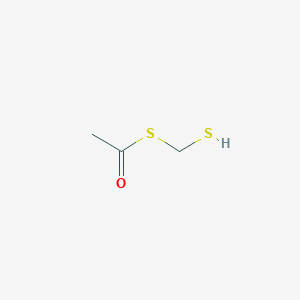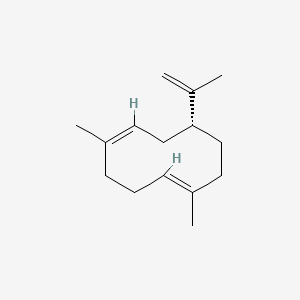
Helminthogermacrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Helminthogermacrene can be synthesized through the Cope rearrangement of germacrane sesquiterpenoids . The reaction involves heating the germacrane derivatives to high temperatures, typically around 390°C, to facilitate the rearrangement to this compound .
Industrial Production Methods: The use of preparative gas chromatography (GC) with an injector temperature of 390°C has been reported for the conversion of germacrane derivatives to this compound .
Chemical Reactions Analysis
Types of Reactions: Helminthogermacrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to more saturated forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides and alcohols, while reduction can produce alkanes and alkenes.
Scientific Research Applications
Helminthogermacrene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of helminthogermacrene involves its interaction with various molecular targets and pathways. The compound can interfere with bacterial membrane permeability, inhibit protein synthesis, and induce DNA damage . These actions contribute to its antimicrobial properties and potential therapeutic applications.
Comparison with Similar Compounds
Helminthogermacrene is unique among sesquiterpenes due to its specific structure and rearrangement properties. Similar compounds include:
- Germacrene A
- Germacrene B
- Germacrene C
- β-Elemene
- γ-Elemene
- δ-Elemene
These compounds share similar sesquiterpene skeletons but differ in their specific functional groups and rearrangement behaviors. This compound’s unique properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75023-40-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,5Z,8R)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9-/t15-/m1/s1 |
InChI Key |
XMRKUJJDDKYUHV-SOMPWSNVSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\C[C@@H](CC1)C(=C)C)/C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


